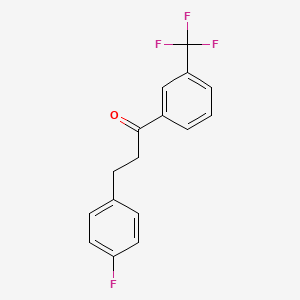

3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone

Übersicht

Beschreibung

3-(4-Fluorophenyl)-3’-trifluoromethylpropiophenone is an organic compound characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a propiophenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using sodium trifluoromethanesulfinate as a precursor for the trifluoromethyl radicals, with graphitic carbon nitride serving as a photocatalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale radical trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of environmentally friendly and efficient photocatalysts, such as graphitic carbon nitride, is preferred to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluorophenyl)-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, 3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone has been studied for its potential as an anticancer agent. The incorporation of fluorine can improve the lipophilicity of the compound, facilitating better membrane permeability and enhancing its efficacy against cancer cells. Studies have shown that such compounds can inhibit cell proliferation in various cancer lines, although specific data on this compound's efficacy is still emerging .

Antimicrobial Activity

Fluorinated compounds are known to exhibit antimicrobial properties due to their ability to disrupt cellular functions. The presence of the trifluoromethyl group in this compound may provide similar benefits, making it a candidate for developing new antimicrobial agents. Preliminary studies suggest that modifications of fluorinated compounds can lead to significant improvements in their antimicrobial activity against resistant strains of bacteria .

Synthesis and Organic Chemistry

Synthetic Intermediates

this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations makes it valuable in creating more complex molecules. For example, it can be utilized in the synthesis of novel heterocycles that are essential in drug discovery .

Photochemical Applications

The compound's structural features allow it to participate in photochemical reactions, which are increasingly important in organic synthesis. Photoredox catalysis involving this compound can lead to the formation of new carbon-carbon bonds under mild conditions, making it an attractive option for sustainable chemistry practices .

Material Science

Fluorinated Polymers

In material science, fluorinated compounds like this compound are explored for their potential use in creating high-performance polymers. The incorporation of fluorinated moieties can enhance thermal stability and chemical resistance, which are desirable properties in coatings and advanced materials .

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of a series of trifluoromethyl ketones, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of fluorinated compounds derived from this compound. The study reported enhanced activity against Gram-positive bacteria, suggesting that structural modifications could lead to new classes of antibiotics effective against resistant strains .

Wirkmechanismus

The mechanism by which 3-(4-Fluorophenyl)-3’-trifluoromethylpropiophenone exerts its effects involves the interaction of its fluorinated groups with biological targets. The trifluoromethyl group enhances the compound’s ability to permeate biological membranes and bind to target receptors, thereby improving its efficacy and stability . The molecular targets and pathways involved may include enzymes and receptors that are sensitive to fluorinated compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Fluorophenyl)-2-hydroxypropionic acid: A key building block for the production of antiviral agents.

1-(2-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones: Used in the synthesis of novel fluorinated compounds with potential biological activities.

Uniqueness

3-(4-Fluorophenyl)-3’-trifluoromethylpropiophenone is unique due to its combination of a fluorophenyl group and a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, membrane permeability, and potential for use in various applications, making it a valuable compound in both research and industry .

Biologische Aktivität

3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone is an organic compound notable for its unique structural features, including a fluorinated phenyl group and a trifluoromethyl group. These characteristics enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : 3-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one

- Molecular Formula : C16H12F4O

- CAS Number : 898768-58-6

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's membrane permeability, facilitating its entry into cells and interaction with intracellular targets. This property is crucial for its potential applications in antiviral and anticancer therapies.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication, particularly against certain strains of influenza and other RNA viruses.

- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3) cells.

In Vitro Studies

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The compound showed an IC50 value of approximately 50 µM against MDA-MB-231 cells, indicating significant cytotoxicity compared to controls .

- Another study reported that derivatives of this compound exhibited enhanced activity against prostate cancer cells, with some derivatives showing IC50 values below 30 µM .

- Antiviral Activity :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications:

- The presence of electron-withdrawing groups (such as trifluoromethyl) enhances potency.

- Modifications to the phenyl ring can significantly alter activity profiles; for instance, substituents at specific positions can either enhance or diminish efficacy against target cells .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Pathogen | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 | ~50 | |

| Anticancer | PC3 | <30 | |

| Antiviral | Influenza virus | Low micromolar |

Case Studies

- Case Study on Anticancer Activity :

-

Case Study on Antiviral Efficacy :

- Another study focused on the antiviral properties against influenza A virus. The compound was shown to reduce viral titers significantly in infected cell cultures, suggesting a mechanism that involves interference with viral entry or replication.

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F4O/c17-14-7-4-11(5-8-14)6-9-15(21)12-2-1-3-13(10-12)16(18,19)20/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMOMVQGQVZJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644590 | |

| Record name | 3-(4-Fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-58-6 | |

| Record name | 3-(4-Fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.